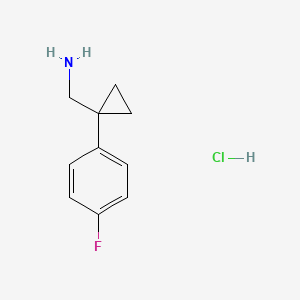
(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method includes the reaction of 4-fluorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, potentially including receptors or enzymes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride
- (1-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride
- (1-(4-Methylphenyl)cyclopropyl)methanamine hydrochloride
Uniqueness: (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .
生物活性
(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclopropyl group and a fluorinated phenyl ring, suggests potential biological activity, particularly in the modulation of neurotransmitter systems and as a building block for drug development.
- IUPAC Name : [1-(4-fluorophenyl)cyclopropyl]methanamine; hydrochloride
- Molecular Formula : C10H12FN·HCl
- Molecular Weight : 201.67 g/mol
- CAS Number : 1209726-03-3
- InChI Key : BKEQWVNYYKFKPE-UHFFFAOYSA-N
The biological activity of this compound is primarily linked to its interaction with serotonin receptors, particularly the 5-HT2C receptor. Research indicates that fluorinated cyclopropane derivatives can serve as agonists at these receptors, influencing various physiological processes such as mood regulation and appetite control .
Interaction with 5-HT Receptors
The compound has shown comparable activity to existing 5-HT2C agonists, with studies reporting an effective concentration (EC50) of approximately 4.7 nM, indicating strong binding affinity and potential therapeutic effects in conditions like obesity or depression .
Biological Activity Studies
A series of studies have explored the biological activity of this compound, focusing on its pharmacological effects and therapeutic potential.
Table 1: Summary of Biological Activity Studies
Case Studies
-
Fluorinated Cyclopropane Derivatives :
A study designed a series of fluorinated cyclopropane derivatives based on previous findings with 2-phenylcyclopropylmethylamines. The results indicated that substitution patterns on the phenyl ring significantly affected receptor affinity and selectivity. For instance, replacing fluorine with other substituents led to reduced potency at the 5-HT2C receptor . -
Anticancer Potential :
Other research has indicated that similar cyclopropane derivatives exhibit anticancer properties, particularly against mammalian cancers. The structural modifications in these compounds have been linked to enhanced efficacy in inhibiting cancer cell proliferation .
特性
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-8(2-4-9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEQWVNYYKFKPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672625 |
Source


|
| Record name | 1-[1-(4-Fluorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209726-03-3 |
Source


|
| Record name | 1-[1-(4-Fluorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














